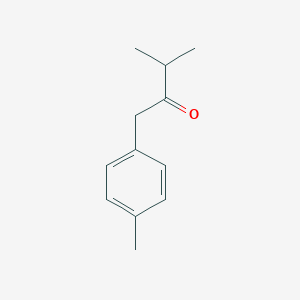

p-Tolyl isobutyrate

Übersicht

Beschreibung

Thyroxin, allgemein bekannt als T4, ist ein Hormon, das von der Schilddrüse produziert wird. Es ist ein tyrosinbasiertes Hormon, das eine entscheidende Rolle bei der Regulierung des Stoffwechsels spielt. T4 besteht teilweise aus Jod und ist für die korrekte Entwicklung und Differenzierung aller Zellen im menschlichen Körper unerlässlich .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Thyroxin kann im Labor durch Jodierung von Tyrosinresten synthetisiert werden. Der Prozess umfasst die Jodierung von Tyrosin zu Monoiodotyrosin und Diiodotyrosin, die dann zu Thyroxin koppeln. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Jod und einem Oxidationsmittel .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Thyroxin durch einen ähnlichen Jodierungsprozess hergestellt. Die Produktion beinhaltet die Verwendung von großtechnischen Reaktoren, in denen Tyrosin unter kontrollierten Bedingungen jodiert wird, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann gereinigt und für den medizinischen Gebrauch formuliert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thyroxine can be synthesized in the laboratory by iodinating tyrosine residues. The process involves the iodination of tyrosine to form monoiodotyrosine and diiodotyrosine, which then couple to form thyroxine. The reaction conditions typically involve the use of iodine and an oxidizing agent .

Industrial Production Methods: In industrial settings, thyroxine is produced through a similar iodination process. The production involves the use of large-scale reactors where tyrosine is iodinated under controlled conditions to ensure high yield and purity. The final product is then purified and formulated for medical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thyroxin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Thyroxin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann zu Triiodthyronin (T3) reduziert werden, das biologisch aktiver ist.

Substitution: Jodatome in Thyroxin können durch andere Halogene substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Deiodinase-Enzyme in biologischen Systemen.

Substitution: Halogenierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden:

Triiodthyronin (T3): Wird durch Reduktion von Thyroxin gebildet.

Reverse T3: Eine inaktive Form, die durch die Deiodierung von Thyroxin entsteht.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavoring Agent

Regulatory Status:

p-Tolyl isobutyrate is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the U.S. Food and Drug Administration (FDA). This designation indicates its safety for human consumption within specified limits and food categories.

Applications in Fragrance:

- Odor Profile: The compound is characterized by a pleasant odor, making it suitable for use in perfumes and scented products. It is often utilized to enhance the fragrance profile of various consumer products.

- Formulation Use: It serves as a building block for synthesizing more complex aromatic compounds, facilitating the creation of diverse fragrance formulations .

Chemical Synthesis

Synthetic Pathways:

this compound can be synthesized through several methods, including:

- Esterification Reactions: Combining p-tolyl alcohol with isobutyric acid under acidic conditions.

- Catalytic Methods: Utilizing catalysts such as aluminum trichloride to enhance reaction efficiency at elevated temperatures. Yields from these methods can reach up to 93% under optimal conditions .

Building Block for Other Compounds:

The compound is employed as an intermediate in the synthesis of various chemical entities, contributing to the development of pharmaceuticals and agrochemicals.

Toxicological Safety Assessments

Genotoxicity and Toxicity Studies:

Extensive evaluations have been conducted to assess the safety profile of this compound:

- Genotoxicity: Studies indicate that this compound is not expected to be genotoxic, with data derived from read-across analogs such as p-tolyl acetate .

- Repeated Dose Toxicity: The compound has shown low toxicity in repeated dose studies, with systemic exposure levels below the Threshold of Toxicological Concern (TTC) .

- Reproductive Toxicity: Similar assessments indicate insufficient reproductive toxicity data; however, current exposure levels are also below TTC thresholds for reproductive endpoints .

Environmental Safety:

this compound has been evaluated for its environmental impact and was found not to be Persistent, Bioaccumulative, or Toxic (PBT) according to International Fragrance Association (IFRA) standards. Its risk quotients suggest minimal environmental risk based on current usage levels in Europe and North America .

Wirkmechanismus

Thyroxine exerts its effects by being converted to triiodothyronine (T3) in target tissues. T3 then binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes that regulate metabolism. The molecular targets include various enzymes and proteins involved in energy production and utilization .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Triiodthyronin (T3): Wirksamer als Thyroxin, hat aber eine kürzere Halbwertszeit.

Reverse T3: Eine inaktive Form von Thyroxin.

Levothyroxin: Eine synthetische Form von Thyroxin, die in medizinischen Behandlungen verwendet wird.

Einzigartigkeit: Thyroxin ist aufgrund seiner Stabilität und langen Halbwertszeit einzigartig, wodurch es sich für eine langfristige Hormonersatztherapie eignet. Seine Fähigkeit, in das aktivere Triiodthyronin (T3) umgewandelt zu werden, ermöglicht eine präzise Regulation der Stoffwechselprozesse .

Biologische Aktivität

p-Tolyl isobutyrate, with the chemical formula C11H14O2 and CAS Registry Number 103-93-5, is an aromatic ester commonly used in fragrance formulations and as a flavoring agent. This article explores its biological activity, including toxicity assessments, potential health effects, and environmental safety.

This compound is characterized by its floral aroma and is used primarily in the fragrance industry. It is synthesized through the esterification of p-tolyl alcohol with isobutyric acid. Its applications extend beyond fragrances into food flavoring, where it contributes to specific sensory profiles.

1. Genotoxicity and Mutagenicity

Currently, there are no direct studies assessing the mutagenic activity of this compound. However, read-across data from structurally similar compounds indicate a low likelihood of genotoxic effects. For instance, studies on ethyl p-tolyl carbonate (CAS # 22,719-81-9) revealed no mutagenic effects in bacterial reverse mutation assays conducted according to OECD guidelines . This finding can be extrapolated to this compound due to structural similarities.

2. Repeated Dose Toxicity

The repeated dose toxicity of this compound has not been directly assessed. Nevertheless, existing risk assessments suggest that the total systemic exposure remains below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, indicating a low risk at current usage levels . The estimated exposure level was reported at 0.13 μg/kg/day, significantly lower than the TTC limit of 30 μg/kg/day .

3. Reproductive Toxicity

Similar to repeated dose toxicity, there is insufficient data on reproductive toxicity specifically for this compound. However, risk assessments indicate that its systemic exposure levels are below the TTC for reproductive toxicity endpoints . This suggests a minimal risk of adverse reproductive effects under typical exposure conditions.

Skin Sensitization and Irritation

This compound has been evaluated for skin sensitization potential using the Dermal Sensitization Threshold (DST). The results indicate that exposure levels are below the DST threshold of 64 μg/cm², suggesting a low potential for skin sensitization .

Environmental Safety

Environmental assessments classify this compound as non-Persistent, Bioaccumulative, and Toxic (PBT), complying with the International Fragrance Association (IFRA) Environmental Standards . The predicted environmental concentration (PEC) versus predicted no effect concentration (PNEC) ratios indicate that its environmental impact is minimal at current usage volumes in Europe and North America.

Case Study: In Vitro Testing for Skin Reactions

A study conducted by Api et al. (1999) highlighted the need for improved methods in assessing skin reactions to fragrance ingredients. Although this compound was not specifically tested, the findings emphasize the challenges in interpreting subjective readings from human skin tests and the necessity for reliable biomarkers for allergic reactions .

Research Findings on Fragrance Safety

In a comprehensive review of fragrance materials published by Bickers et al., this compound was included in discussions regarding safety assessments for cosmetic ingredients. The review underscored that while many fragrance compounds lack extensive toxicological data, existing assessments support their safe use when applied within established exposure limits .

Eigenschaften

IUPAC Name |

(4-methylphenyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPSFGGDKACIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, fruity odour | |

| Record name | p-Tolyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | p-Tolyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-93-5 | |

| Record name | 4-Methylphenyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tolyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H719PT14T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Tolyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the safety of p-tolyl isobutyrate?

A1: The provided research abstract from Semantic Scholar focuses on the safety assessment of this compound as a fragrance ingredient. [] While the abstract itself doesn't detail the findings, it suggests that the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. This likely involved evaluating its toxicological profile and potential for human health impacts. To gain a comprehensive understanding of the safety findings, it is recommended to refer to the complete research paper.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.